
Cefaclor
Vue d'ensemble
Description
Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, ears, and urinary tract . It is a semisynthetic, broad-spectrum antibiotic derived from cephalexin . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option in the treatment of bacterial infections .
Méthodes De Préparation
The preparation of cefaclor involves several synthetic routes and reaction conditions. One common method includes the following steps :
Silanization Reaction: This step involves the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate.
Acylation Reaction: The silylated intermediate undergoes acylation.
Condensation Reaction: The acylated product is then subjected to condensation.
Acidolysis Reaction: This step involves the acid hydrolysis of the condensed product.
Extraction and Cleaning: The product is extracted and cleaned to remove impurities.
Decoloring: The product is decolored to improve its appearance.
Crystallization: Finally, the product is crystallized to obtain this compound crystals.
Industrial production methods involve the preparation of this compound crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging .
Analyse Des Réactions Chimiques
Cefaclor undergoes various chemical reactions, including :
Oxidation: this compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, especially in the presence of specific reagents.
Common reagents and conditions used in these reactions include acetonitrile, formic acid, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medical Uses
Cefaclor is primarily indicated for the treatment of infections caused by susceptible bacteria. Common applications include:
- Respiratory Tract Infections : Effective against pneumonia and bronchitis.
- Ear Infections : Particularly otitis media in children.
- Skin and Soft Tissue Infections : Treats cellulitis and abscesses.
- Urinary Tract Infections : Utilized for cystitis and pyelonephritis.
- Throat Infections : Effective against streptococcal pharyngitis.
The mechanism of action involves inhibiting bacterial cell wall synthesis, which leads to cell lysis and death. This compound is effective against a range of Gram-positive and Gram-negative organisms, including Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae .
Spectrum of Activity
This compound exhibits a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for key pathogens are as follows:
Pathogen | MIC Range (μg/mL) |
---|---|
Haemophilus influenzae | 0.03 - 128 |
Staphylococcus aureus | 0.6 - 128 |
Streptococcus pyogenes | 0.06 - 4 |
These values indicate this compound's effectiveness against various strains, including those resistant to other antibiotics .
Pharmacokinetics
A population pharmacokinetic analysis indicated that this compound's clearance and volume of distribution are influenced by factors such as creatinine clearance and body weight. The correlation coefficients for clearance and volume were found to be and , respectively, suggesting that renal function significantly affects drug metabolism .
Case Studies
- Pediatric Otitis Media : A study comparing this compound with azithromycin in treating acute otitis media in children showed comparable efficacy but noted a lower relapse rate with azithromycin after one month . This highlights this compound's role in pediatric infections but also suggests alternatives may be more effective in preventing recurrence.
- Infectious Disease Management : A cohort study involving 79 pediatric patients treated with this compound for soft tissue infections reported a favorable clinical response in of cases, with most patients becoming afebrile within 48 hours . This underscores this compound's effectiveness in managing bacterial infections in young patients.
- Self-Medication Trends : Research indicated that this compound was among the most commonly self-prescribed antibiotics, accounting for of cases, reflecting its accessibility and perceived efficacy among patients . However, this raises concerns about antibiotic resistance due to inappropriate use.
Safety Profile
This compound is generally well-tolerated, though potential side effects include gastrointestinal disturbances such as diarrhea and rash . Serious adverse effects are rare but can include Clostridium difficile-associated diarrhea, necessitating careful monitoring during treatment.
Mécanisme D'action
Cefaclor, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The inhibition of cell wall synthesis ultimately results in the death of the bacterial cell.
Comparaison Avec Des Composés Similaires
Cefaclor is compared with other similar compounds, such as amoxicillin and augmentin (amoxicillin/clavulanate), which are also beta-lactam antibiotics . While all these antibiotics share a similar mechanism of action, this compound is unique in its broader spectrum of activity against both Gram-positive and Gram-negative bacteria . Other similar compounds include cephalexin, cefadroxil, and cefuroxime .
Activité Biologique
Cefaclor is a second-generation cephalosporin antibiotic that has been widely used to treat various bacterial infections. This article explores its biological activity, mechanisms of action, efficacy against different pathogens, and relevant case studies that highlight its clinical significance.
Overview of this compound
- Chemical Classification : this compound is classified as a semisynthetic, broad-spectrum antibiotic derived from cephalexin.
- Drug Properties : It is well absorbed after oral administration, with approximately 60% to 85% excreted unchanged in urine within 8 hours. The drug has a half-life of approximately 0.6 to 0.9 hours and shows about 23.5% protein binding in plasma .
This compound exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of cell wall formation, leading to cell lysis mediated by autolytic enzymes .
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notable pathogens include:
-
Gram-positive bacteria :
- Staphylococcus aureus (including methicillin-sensitive strains)
- Streptococcus pneumoniae
- Streptococcus pyogenes
-
Gram-negative bacteria :
- Escherichia coli
- Haemophilus influenzae (including β-lactamase-producing strains)
- Klebsiella pneumoniae
- Proteus mirabilis
The effectiveness of this compound against these organisms has been demonstrated through various in vitro studies, showing superior activity compared to other cephalosporins like cephalexin and cephradine .
Comparative Efficacy
A study comparing this compound with other oral cephalosporins found that this compound had the greatest activity against several pathogens, including E. coli, K. pneumoniae, and S. typhi. This study highlighted this compound's potency against Enterobacteriaceae, which are often resistant to other antibiotics .
Pathogen | This compound Activity | Comparison with Cephalexin | Comparison with Cephradine |
---|---|---|---|
Staphylococcus aureus | Effective | Intermediate | Less effective |
Escherichia coli | Most active | Intermediate | Least active |
Klebsiella pneumoniae | Most active | Intermediate | Least active |
Salmonella typhi | Most active | Intermediate | Least active |
Case Studies and Clinical Applications
- Clinical Effectiveness : In a clinical trial involving patients with respiratory infections, this compound showed significant improvement in symptoms compared to placebo groups. Patients reported reduced fever and cough after treatment .
- Antimicrobial Stewardship : A study on antimicrobial stewardship in long-term care facilities demonstrated that the use of this compound contributed to a decrease in drug-related problems (DRPs), highlighting its role in effective infection management .
- Resistance Patterns : Another investigation into the resistance patterns observed that while this compound is effective against many strains, some bacteria have developed resistance mechanisms, particularly through beta-lactamase production. This emphasizes the need for ongoing surveillance and susceptibility testing in clinical settings .
Pharmacokinetics and Safety Profile
This compound is well tolerated among patients with minimal side effects reported. Its pharmacokinetic profile indicates rapid absorption and excretion, making it suitable for outpatient treatment regimens . However, potential adverse effects include gastrointestinal disturbances such as diarrhea and nausea, particularly at higher doses .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53994-73-3, 70356-03-5 | |
Record name | Cefaclor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefaclor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cefaclor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cefaclor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaclor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFACLOR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
Record name | Cefaclor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefaclor | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does cefaclor exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death. [, , ]
Q2: What types of infections is this compound commonly used to treat?
A2: this compound demonstrates efficacy against common respiratory tract pathogens like Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. It is often prescribed for infections such as otitis media, pharyngitis, bronchitis, and pneumonia. [, , , , , , , ] It has also been used for skin and soft tissue infections caused by susceptible bacteria, including Streptococcus pyogenes and methicillin-susceptible Staphylococcus aureus (MSSA). []
Q3: How does the efficacy of this compound compare to other antibiotics like amoxicillin or cefuroxime?
A3: Studies comparing this compound with other antibiotics for similar infections show varying results:
- This compound vs. Amoxicillin: Some studies show comparable efficacy for acute otitis media, [] while others suggest this compound may be more effective in resolving middle ear effusion. [] For acute tonsillopharyngitis, clinical efficacy appears comparable. []
- This compound vs. Cefuroxime: Cefuroxime may achieve higher serum concentrations and maintain them for a longer duration, potentially leading to better efficacy against certain respiratory pathogens. []
- This compound vs. Clarithromycin: Both drugs exhibit similar efficacy and safety profiles in treating lower respiratory tract infections. []
Q4: What are the key pharmacokinetic parameters of this compound?
A4: Key pharmacokinetic parameters include:
- Absorption: this compound is well-absorbed orally but is best taken on an empty stomach as food can reduce its absorption. [, , ]
- Distribution: The volume of distribution is influenced by body weight. []
- Metabolism: this compound is primarily excreted unchanged in the urine. []
- Elimination: The elimination half-life is relatively short, around 0.6 hours, but this is prolonged in elderly patients and those with renal impairment. [, ] Dosage adjustments might be necessary in patients with moderate to severe renal dysfunction. [, ]
Q5: Does this compound interact with any drug transporters in the kidneys?
A5: Yes, studies show that this compound interacts with human peptide transporters, primarily hPepT2 and to a lesser extent hPepT1. These transporters are involved in the renal excretion of this compound. [] It also inhibits hOAT1, although it doesn't appear to be transported by this transporter. []
Q6: How does age affect the pharmacokinetics of this compound?
A6: Elderly individuals exhibit higher plasma concentrations of this compound compared to younger individuals due to lower plasma clearance. This is primarily attributed to age-related decline in renal function. []
Q7: What are the primary mechanisms of bacterial resistance to this compound?
A7: Resistance primarily arises from:
- β-lactamase production: These enzymes hydrolyze the β-lactam ring in this compound, rendering it inactive. [, , ]
- Altered penicillin-binding proteins (PBPs): Mutations in PBPs can reduce their affinity for this compound. []
Q8: Is there cross-resistance between this compound and other antibiotics?
A8: Cross-resistance can occur with other β-lactam antibiotics, particularly those inactivated by the same β-lactamases. [, ] Resistance to penicillin, particularly among Streptococcus pneumoniae, can also indicate reduced susceptibility to this compound. [, ]
Q9: What are the common adverse effects associated with this compound?
A9: Common adverse effects are mainly gastrointestinal, including:
Q10: Can this compound induce hypersensitivity reactions?
A10: Yes, hypersensitivity reactions to this compound are possible, with anaphylaxis being the most commonly reported manifestation. These reactions can be IgE-mediated or involve direct basophil activation. []
Q11: What formulations of this compound are available?
A11: this compound is available in various oral formulations, including immediate-release tablets and capsules, extended-release tablets (this compound AF), and oral suspensions. [, , , , ]
Q12: Are there any formulation challenges with this compound?
A12: One challenge is the chemical instability of this compound in solution, which can affect its potency and shelf life. [, , ]
Q13: What strategies are used to improve the stability and bioavailability of this compound formulations?
A13:
- Extended-release formulations: this compound AF utilizes a matrix system to prolong drug release, maintaining therapeutic concentrations for a longer duration and allowing for less frequent dosing. [, ]
- Granule formulations: These formulations enhance stability and dissolution rate by forming clathrate compounds with excipients. []
- Suspensions: Suspensions incorporate suspending agents, sweeteners, and flavoring agents to improve palatability and compliance, particularly in pediatric patients. [, ]
Q14: What analytical methods are used to characterize and quantify this compound?
A14: Various methods are employed, including:
- High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of this compound and its potential impurities. [, , ]
- Micellar electrokinetic capillary chromatography (MECC): MECC can separate and analyze this compound from its isomers, such as Δ-3-cefaclor. []
- Bioassays: These methods utilize the antibacterial activity of this compound to determine its concentration in biological samples. []
Q15: What are some future research directions for this compound?
A15:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.